Methyl 4,6-dichloro-5-methylnicotinate Methyl 4,6-dichloro-5-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316012
InChI: InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3
SMILES:
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05 g/mol

Methyl 4,6-dichloro-5-methylnicotinate

CAS No.:

Cat. No.: VC18316012

Molecular Formula: C8H7Cl2NO2

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,6-dichloro-5-methylnicotinate -

Specification

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
IUPAC Name methyl 4,6-dichloro-5-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3
Standard InChI Key DMWFUFYCVMLRHQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CN=C1Cl)C(=O)OC)Cl

Introduction

Chemical Structure and Nomenclature

Methyl 4,6-dichloro-5-methylnicotinate (IUPAC name: methyl 4,6-dichloro-5-methylpyridine-3-carboxylate) features a pyridine backbone with distinct substituents influencing its reactivity and physical characteristics. The molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol (inferred from the ethyl analog, Ethyl 4,6-dichloro-5-methylnicotinate ). Substitution patterns are critical:

  • Chlorine atoms at positions 4 and 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution.

  • The methyl group at position 5 introduces steric effects, potentially modulating reaction kinetics.

  • The methyl ester at position 3 provides a site for hydrolysis or transesterification.

Table 1 compares this compound to its ethyl analog:

PropertyMethyl 4,6-Dichloro-5-MethylnicotinateEthyl 4,6-Dichloro-5-Methylnicotinate
Molecular FormulaC₉H₉Cl₂NO₂C₁₀H₁₁Cl₂NO₂
Molecular Weight (g/mol)234.08248.11
Ester GroupMethyl (-COOCH₃)Ethyl (-COOCH₂CH₃)

Synthesis and Manufacturing

The synthesis of methyl 4,6-dichloro-5-methylnicotinate is inferred from methods used for analogous compounds. A patent detailing the production of 6-methylnicotinic acid esters (US4579953A) provides a foundational framework . Key steps include:

Oxidation and Esterification

  • Oxidation of 2-Methyl-5-Ethylpyridine:
    The starting material, 2-methyl-5-ethylpyridine, is oxidized using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 140–225°C. This step introduces carboxyl groups, forming 6-methylnicotinic acid .

    2-Methyl-5-ethylpyridineH2SO4HNO36-Methylnicotinic Acid\text{2-Methyl-5-ethylpyridine} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{6-Methylnicotinic Acid}
  • Chlorination:
    Subsequent chlorination (e.g., using PCl₅ or SOCl₂) introduces chlorine atoms at positions 4 and 6. Reaction conditions (temperature, stoichiometry) dictate regioselectivity.

  • Esterification with Methanol:
    The carboxylic acid intermediate reacts with methanol under acidic or enzymatic conditions to yield the methyl ester. The patent demonstrates that substituting ethanol with methanol produces the methyl analog in ~70% yield .

Process Optimization

  • Nitric Acid Consumption: The patent reports using ≥3 moles of HNO₃ per mole of starting material to ensure complete oxidation .

  • Distillation: Continuous removal of water and dilute nitric acid during reaction prevents side reactions, improving purity.

  • Safety Considerations: Handling concentrated H₂SO₄ and HNO₃ requires stringent temperature control to avoid exothermic runaway reactions .

Physical and Chemical Properties

Physical Characteristics

  • Boiling Point: Estimated at 112–115°C at 20 mmHg (extrapolated from methyl 6-methylnicotinate data ).

  • Solubility: Likely low in water (due to chlorination) but soluble in organic solvents (e.g., ethanol, methylene chloride).

  • Spectroscopic Data:

    • IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester).

    • NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ester methoxy (δ 3.8–4.0 ppm).

Reactivity

  • Nucleophilic Aromatic Substitution: Chlorine atoms at positions 4 and 6 are susceptible to displacement by amines or alkoxides.

  • Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to 4,6-dichloro-5-methylnicotinic acid, a potential pharmaceutical intermediate.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with nicotinic acid derivatives used in drug discovery. For example:

  • Antimicrobial Agents: Chlorinated pyridines exhibit activity against Gram-positive bacteria.

  • Kinase Inhibitors: The methyl ester may serve as a precursor for kinase-targeting molecules due to its electron-withdrawing groups.

Agrochemical Development

Chlorinated nicotinates are precursors to herbicides and insecticides. The methyl group enhances lipid solubility, improving membrane permeability in pesticidal formulations.

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